molecular formula C14H15N B6166072 5-phenyl-2-propylpyridine CAS No. 81879-87-0

5-phenyl-2-propylpyridine

Cat. No.: B6166072
CAS No.: 81879-87-0
M. Wt: 197.27 g/mol
InChI Key: BVDPEOPUDQPYDO-UHFFFAOYSA-N
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Description

5-Phenyl-2-propylpyridine (5-PP) is an organic compound that belongs to the group of pyridines. It is a white crystalline solid with a faint odor and a melting point of 30-31 °C. 5-PP is a versatile molecule that has a wide range of applications in the field of science. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. In addition, 5-PP has been studied for its potential medicinal and therapeutic applications.

Mechanism of Action

The mechanism of action of 5-phenyl-2-propylpyridine is not yet fully understood. However, it is believed that this compound may interact with certain enzymes and receptors in the body, which may lead to its anti-inflammatory and anti-cancer effects. In addition, this compound may also interact with certain proteins and lipids, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo studies. In addition, this compound has been found to have antioxidant and anti-bacterial activities. Furthermore, this compound has been shown to have a protective effect against oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-phenyl-2-propylpyridine in laboratory experiments is its versatility. This compound can be used in a wide range of applications, such as in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. In addition, this compound can be used in the study of its potential medicinal and therapeutic applications. However, one limitation of using this compound in laboratory experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions related to 5-phenyl-2-propylpyridine. These include further research into its mechanism of action, its potential therapeutic applications, and its potential interactions with other compounds. In addition, further research into the synthesis of this compound and its use in the synthesis of other compounds may also be beneficial. Finally, further research into the effects of this compound on the brain and other organs may also be beneficial.

Synthesis Methods

5-phenyl-2-propylpyridine can be prepared via a number of methods, including the reaction of pyridine with propyl bromide, the reaction of phenylmagnesium bromide with pyridine, and the reaction of 5-chloropyridine with propyl bromide. Moreover, this compound can be synthesized by the condensation of 2-propyl-5-chloropyridine and phenylmagnesium bromide. The reaction of 5-chloropyridine with propyl bromide is the most common method used to synthesize this compound.

Scientific Research Applications

5-phenyl-2-propylpyridine has been used in the synthesis of a variety of compounds, including 1,3-diphenyl-2-propylpyridine, 2-phenyl-5-propylpyridine, and 1,2-diphenyl-5-propylpyridine. In addition, this compound has been used as a reagent in organic synthesis and as a catalyst in biochemical reactions. Furthermore, this compound has been studied for its potential medicinal and therapeutic applications, including as an anti-inflammatory agent and as an anti-cancer agent.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-phenyl-2-propylpyridine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-acetylpyridine", "benzaldehyde", "propyl Grignard reagent", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-acetylpyridine and benzaldehyde in the presence of hydrochloric acid to form 2-phenyl-1-(pyridin-2-yl)ethanone.", "Step 2: Reaction of 2-phenyl-1-(pyridin-2-yl)ethanone with propyl Grignard reagent to form 5-phenyl-2-propylpyridine.", "Step 3: Separation of the product from the reaction mixture using ethyl acetate.", "Step 4: Purification of the product using sodium hydroxide and water to remove any impurities." ] }

81879-87-0

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

5-phenyl-2-propylpyridine

InChI

InChI=1S/C14H15N/c1-2-6-14-10-9-13(11-15-14)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3

InChI Key

BVDPEOPUDQPYDO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=C1)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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